molecular formula C18H27N3O8S B6461850 ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid CAS No. 2549021-00-1

ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid

Cat. No. B6461850
CAS RN: 2549021-00-1
M. Wt: 445.5 g/mol
InChI Key: PVAVVVBHAHMHPE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an ester, an amide, a thiazole, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid . The amide group could participate in similar reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could make it soluble in polar solvents .

Scientific Research Applications

Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate

Suzuki–Miyaura Coupling: This compound has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation: Protodeboronation of pinacol boronic esters is another application of this compound . This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of Bioactive Compounds: Thiazole ring, a part of this compound, has been associated with a variety of bioactive compounds. These compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Now, let’s move on to “oxalic acid”.

Oxalic Acid

Role in Fungal and Bacterial Metabolism: Oxalic acid plays a significant role in fungal and bacterial metabolism. It is a secondary metabolite secreted to the surrounding environment by fungi, bacteria, and plants. Oxalates are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates .

Biotechnological Potential: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Chemical Reactions and Uses: Oxalic acid exhibits notable physical and chemical properties. It shows high solubility in water, which increases as temperatures rise. However, it shows limited solubility in organic solvents, such as ethanol and acetone, making it predominantly soluble in aqueous environments . It can act as a reducing agent, undergoing oxidation by strong oxidizing agents. It converts to carbon dioxide (CO₂) and water (H₂O) after oxidizing .

Postharvest Quality Maintenance: Oxalic acid has been found to play a role in modulating metabolic processes in plants, particularly in the deactivation of copper-containing preservatives, detoxification of aluminium toxicity and remediation of organic pollutants .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of methods for its synthesis and purification .

properties

IUPAC Name

ethyl 2-[2-[[2-[4-(methoxymethyl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S.C2H2O4/c1-3-23-15(21)8-13-11-24-16(17-13)18-14(20)9-19-6-4-12(5-7-19)10-22-2;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3,(H,17,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAVVVBHAHMHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid

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